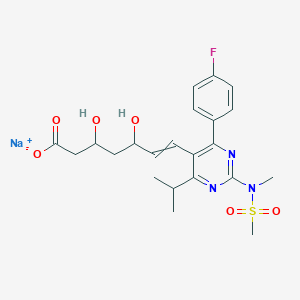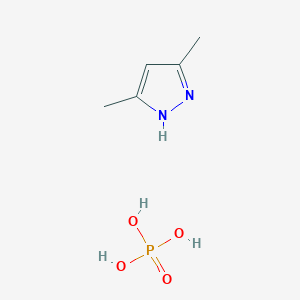
3''',5'''-Dideshydroxy-3''',5'''-dimethoxy Fidaxomicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3''',5'''-Dideshydroxy-3''',5'''-dimethoxy Fidaxomicin is a derivative of fidaxomicin, a macrocyclic antibiotic with a narrow spectrum of activity, primarily against gram-positive anaerobes. This derivative, like fidaxomicin, is of significant interest due to its unique structure and potential applications in treating bacterial infections, particularly Clostridium difficile infection (CDI). Fidaxomicin works by inhibiting RNA synthesis in targeted bacteria, leading to their death while minimizing impact on the gut microbiota and reducing recurrence rates of CDI compared to other treatments (Crawford et al., 2012).
Synthesis Analysis
The synthesis of fidaxomicin and its derivatives involves complex organic chemistry techniques to construct the macrocyclic structure characteristic of this class of antibiotics. Specific details on the synthesis of 3''',5'''-Dideshydroxy-3''',5'''-dimethoxy fidaxomicin are not widely available, but the process likely involves intricate steps to introduce the dimethoxy groups while removing the hydroxy groups from the fidaxomicin molecule. The development of fidaxomicin as a pharmaceutical drug involved optimizing these synthetic routes to enhance its activity and reduce potential resistance (Vaishnavi, 2015).
Molecular Structure Analysis
Fidaxomicin's molecular structure is characterized by a large macrocyclic lactone ring, which is essential for its antibacterial activity. The modifications to create 3''',5'''-Dideshydroxy-3''',5'''-dimethoxy fidaxomicin likely alter its interaction with bacterial RNA polymerase, potentially affecting its potency or spectrum of activity. The precise impact of these structural changes on the drug's efficacy and safety profile would require detailed molecular studies and clinical trials to ascertain (Miller, 2010).
Chemical Reactions and Properties
The chemical properties of fidaxomicin derivatives, including 3''',5'''-Dideshydroxy-3''',5'''-dimethoxy fidaxomicin, are defined by their macrocyclic structure and functional groups. These properties influence the drug's solubility, stability, and interaction with bacterial targets. Understanding these chemical reactions and properties is crucial for optimizing the drug's formulation and delivery mechanisms to enhance its therapeutic effects (Hostler & Chen, 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of 3''',5'''-Dideshydroxy-3''',5'''-dimethoxy fidaxomicin affect its pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME). These characteristics are vital for the drug's formulation and can influence its effectiveness in treating infections. Specific analyses of these properties would be necessary to develop an optimal drug product (Majnooni et al., 2020).
Chemical Properties Analysis
The chemical stability and reactivity of 3''',5'''-Dideshydroxy-3''',5'''-dimethoxy fidaxomicin under various conditions, including exposure to light, temperature changes, and pH variations, are critical for its shelf life and efficacy. These properties determine the drug's suitability for different dosage forms and administration routes, impacting its clinical use and patient outcomes (Baranowski et al., 2017).
Scientific Research Applications
RNA Polymerase Inhibition and Antimicrobial Activity
3',5'-Dideshydroxy-3',5'-dimethoxy Fidaxomicin, commonly known as Fidaxomicin, exhibits significant antimicrobial activity, particularly as an RNA polymerase (RNAP) inhibitor. Studies have shown that Fidaxomicin effectively inhibits Mycobacterium tuberculosis RNAP in vitro. This inhibition mechanism is akin to jamming the enzyme in an open state, preventing necessary motions for securing promoter DNA in the active site, thus impeding transcription initiation (Boyaci et al., 2018). Another study elaborates on Fidaxomicin's structural basis of transcription inhibition, providing insights into its interaction with the RNAP clamp and its potential for the development of improved derivatives (Lin et al., 2018).
Structural Studies and Synthesis
Structural studies have been pivotal in understanding Fidaxomicin's mechanism of action. For instance, the cryo-EM structure of Mycobacterium tuberculosis RNAP holoenzyme complexed with Fidaxomicin has revealed critical insights into the drug's binding and inhibition patterns (Boyaci et al., 2018). Moreover, the synthesis of Fidaxomicin and its analogs, such as iodinated derivatives, have shown promising antibacterial properties, suggesting potential for developing new antimicrobial agents (Dorst et al., 2020).
Microbial Fermentation and Genetic Engineering
Advancements in microbial fermentation and genetic engineering have also played a significant role in enhancing Fidaxomicin production. Genome-based rational engineering of Actinoplanes deccanensis, for instance, has led to a significant increase in Fidaxomicin production, demonstrating the potential of such approaches in pharmaceutical industries (Li et al., 2021).
properties
CAS RN |
185248-68-4 |
|---|---|
Product Name |
3''',5'''-Dideshydroxy-3''',5'''-dimethoxy Fidaxomicin |
Molecular Formula |
C₅₄H₇₈Cl₂O₁₈ |
Molecular Weight |
1086.09 |
synonyms |
(3E,5E,8S,9E,11S,12R,13E,15E,18S)-3-[[[6-Deoxy-4-O-(3,5-dichloro-2-ethyl-4,6-dimethoxybenzoyl)-2-O-methyl-β-D-mannopyranosyl]oxy]methyl]-12-[[6-deoxy-5-C-methyl-4-O-(2-methyl-1-oxopropyl)-β-D-lyxo-hexopyranosyl]oxy]-11-ethyl-8-hydroxy-18-[(1R)-1-hydr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-[1,3-Dihydro-1-(3-hydroxypropyl)-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indolium Chloride](/img/structure/B1146456.png)
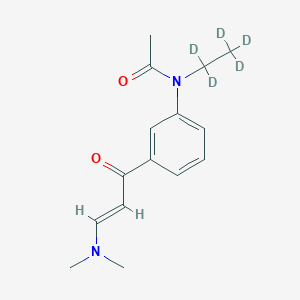
![6-Chloro-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride](/img/structure/B1146459.png)
![2-Propan-2-yloxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate;hydrochloride](/img/structure/B1146465.png)
![(1R,4S,5'S,6R,6'S,8R,12S,13S,20R,21E,24S)-6'-Cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1146466.png)
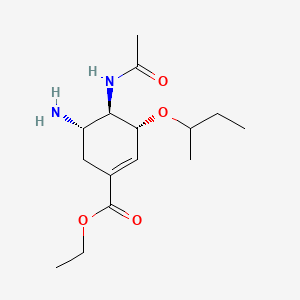
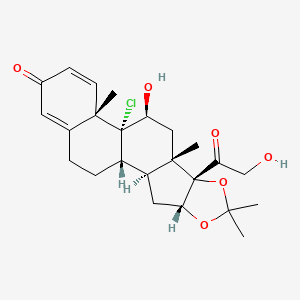
![2-Amino-5-[[1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1146472.png)
